7,10-Difluorobenzo(f)quinoline
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Overview
Description
7,10-Difluorobenzo(f)quinoline is a fluorinated derivative of benzoquinoline, a compound known for its aromatic structure and significant applications in various fields. The incorporation of fluorine atoms into the quinoline structure enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 7,10-Difluorobenzo(f)quinoline involves several steps, typically starting with the cyclization and cycloaddition reactions. The process may include the displacement of halogen atoms or the diaza group, as well as direct fluorination. Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Chemical Reactions Analysis
7,10-Difluorobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,10-Difluorobenzo(f)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like malaria and cancer.
Industry: The compound finds applications in the production of liquid crystals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,10-Difluorobenzo(f)quinoline involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . The compound’s unique structure allows it to interact with various biological molecules, making it a versatile agent in different applications.
Comparison with Similar Compounds
7,10-Difluorobenzo(f)quinoline can be compared with other fluorinated quinolines, such as:
- 5,7-Difluoroquinoline
- 6,7-Difluoroquinoline
- Benzo[h]quinoline
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
163275-68-1 |
---|---|
Molecular Formula |
C13H7F2N |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
7,10-difluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-10-4-5-11(15)13-8(10)3-6-12-9(13)2-1-7-16-12/h1-7H |
InChI Key |
FLSXKOXUGJCABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(C=CC(=C23)F)F)N=C1 |
Origin of Product |
United States |
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